molecular formula C27H49N5O2 B13944895 Theophylline, 7-(2-(octadecylamino)ethyl)- CAS No. 52943-51-8

Theophylline, 7-(2-(octadecylamino)ethyl)-

Cat. No.: B13944895
CAS No.: 52943-51-8
M. Wt: 475.7 g/mol
InChI Key: WXFAZRDCAIZMKF-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(octadecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of the octadecylaminoethyl group to theophylline enhances its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-(octadecylamino)ethyl)- typically involves the reaction of theophylline with an appropriate octadecylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(octadecylamino)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Theophylline, 7-(2-(octadecylamino)ethyl)- has various applications in scientific research:

Mechanism of Action

Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, which can lead to central nervous system stimulation and increased heart rate .

Comparison with Similar Compounds

Properties

CAS No.

52943-51-8

Molecular Formula

C27H49N5O2

Molecular Weight

475.7 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(octadecylamino)ethyl]purine-2,6-dione

InChI

InChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3

InChI Key

WXFAZRDCAIZMKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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